molecular formula C12H14F2N2O B6416173 1-(2,4-Difluorobenzoyl)-2-methylpiperazine CAS No. 1240578-61-3

1-(2,4-Difluorobenzoyl)-2-methylpiperazine

Cat. No.: B6416173
CAS No.: 1240578-61-3
M. Wt: 240.25 g/mol
InChI Key: OKRCYZPNVZZHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a difluorobenzoyl group attached to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine typically involves the reaction of 2,4-difluorobenzoyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to enhance efficiency and yield. This method allows for better control of reaction parameters, such as temperature and residence time, leading to a more consistent product quality. The use of continuous-flow reactors also minimizes the risk of side reactions and improves safety by reducing the accumulation of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2,4-Difluorobenzoyl)-2-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antifungal or antibacterial properties.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorobenzoyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.

    2,4-Difluorobenzoyl chloride: A precursor used in the synthesis of various difluorobenzoyl derivatives.

    Fluconazole: An antifungal agent with a difluorophenyl group, used for comparison in medicinal chemistry studies.

Uniqueness

1-(2,4-Difluorobenzoyl)-2-methylpiperazine is unique due to the presence of both a difluorobenzoyl group and a methylpiperazine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in the development of new pharmaceuticals and specialty chemicals.

Biological Activity

1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄F₂N₂O. The compound features a piperazine ring substituted with a 2,4-difluorobenzoyl group, which is significant for its biological activity.

Compound Name Molecular Formula Structural Features
This compoundC₁₂H₁₄F₂N₂OPiperazine ring with 2,4-difluorobenzoyl group

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can bind to specific enzymes or receptors, altering their functions and leading to various pharmacological effects. For instance, the compound may inhibit enzymes involved in cell proliferation, which could contribute to its anticancer properties.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. In vitro studies have shown that this compound can reduce cell viability in breast, colon, and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although further research is needed to fully characterize these properties .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

  • Cell Lines Tested : Breast (MCF-7), Colon (HT-29), Lung (A549)
  • Concentration Range : 0-100 µM
  • Findings : Significant inhibition observed at concentrations above 20 µM.

Mechanistic Insights

Further mechanistic studies revealed that the compound's anticancer effects are mediated through apoptosis induction and cell cycle arrest. Flow cytometry analyses demonstrated an increase in sub-G1 phase cells upon treatment with the compound, indicating apoptosis .

Properties

IUPAC Name

(2,4-difluorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-8-7-15-4-5-16(8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRCYZPNVZZHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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